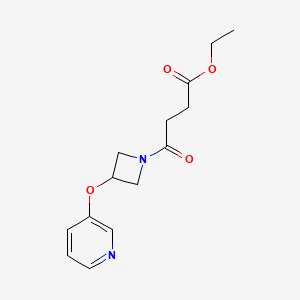

Ethyl 4-oxo-4-(3-(pyridin-3-yloxy)azetidin-1-yl)butanoate

Description

Ethyl 4-oxo-4-(3-(pyridin-3-yloxy)azetidin-1-yl)butanoate is a synthetic organic compound featuring a butanoate ester backbone substituted with a 4-oxo group and a 3-(pyridin-3-yloxy)azetidin-1-yl moiety. The azetidine ring, a four-membered nitrogen-containing heterocycle, combined with a pyridinyl ether group, distinguishes this compound from simpler esters.

Properties

IUPAC Name |

ethyl 4-oxo-4-(3-pyridin-3-yloxyazetidin-1-yl)butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c1-2-19-14(18)6-5-13(17)16-9-12(10-16)20-11-4-3-7-15-8-11/h3-4,7-8,12H,2,5-6,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGZZAZKPSFVWCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)N1CC(C1)OC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-oxo-4-(3-(pyridin-3-yloxy)azetidin-1-yl)butanoate typically involves the reaction of pyridine-3-carbaldehyde with ethyl acrylate under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide. The resulting product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-4-(3-(pyridin-3-yloxy)azetidin-1-yl)butanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The pyridine ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyridine derivatives .

Scientific Research Applications

Chemical Structure and Synthesis

Ethyl 4-oxo-4-(3-(pyridin-3-yloxy)azetidin-1-yl)butanoate features a pyridine ring and an azetidine moiety, which contribute to its distinctive properties. The synthesis typically involves the reaction of pyridine-3-carbaldehyde with ethyl acrylate, using sodium hydride as a base in dimethylformamide (DMF). The product is purified through recrystallization or chromatography, ensuring high purity for subsequent applications.

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to explore various chemical reactions, including:

- Oxidation: Transforming the compound into carboxylic acids.

- Reduction: Converting keto groups into hydroxyl groups.

- Substitution: Facilitating reactions with electrophiles or nucleophiles.

Biology

This compound is under investigation for its biological activities , including:

- Antimicrobial Properties: Studies indicate that similar compounds exhibit significant antimicrobial effects against various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae.

- Anticancer Potential: In vitro studies have shown that this compound can induce apoptosis in cancer cell lines and inhibit tumor growth in animal models. The mechanism often involves interference with cell cycle progression.

Medicine

The compound is being explored as a potential drug candidate for various diseases. Its interaction with specific molecular targets may modulate enzyme or receptor activity, making it valuable in drug development for conditions such as cancer and infections.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique properties make it suitable for creating innovative products in pharmaceuticals and agrochemicals.

Case Studies

Several studies have demonstrated the significant biological impact of this compound:

- Antimicrobial Efficacy: A study showed that derivatives of Ethyl 4-oxo compounds exhibited minimum inhibitory concentrations (MICs) as low as 0.25 μg/mL against selected bacterial strains, indicating strong antimicrobial potential.

- Anticancer Activity: In murine models, treatment with Ethyl 4-oxo derivatives resulted in a significant reduction in tumor size compared to control groups, showcasing its therapeutic potential in oncology.

Mechanism of Action

The mechanism of action of Ethyl 4-oxo-4-(3-(pyridin-3-yloxy)azetidin-1-yl)butanoate involves its interaction with specific molecular targets. The pyridine ring can interact with enzymes or receptors, modulating their activity. The azetidine moiety may also play a role in the compound’s biological effects by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:

Substituent Position and Ring Systems: The pyridin-3-yloxy group in the target compound introduces steric and electronic effects distinct from pyridin-4-yl (CAS 25370-46-1) or quinoline-based analogs (CAS 1807546-67-3). The azetidine ring’s constrained geometry likely impacts conformational flexibility relative to larger heterocycles like morpholine or piperidine in TLR antagonists () .

The single 4-oxo group in the target compound may reduce such reactivity, favoring stability . Ethyl vs. methyl esters influence lipophilicity and metabolic stability. Ethyl esters generally exhibit slower hydrolysis rates than methyl esters, extending bioavailability .

Therapeutic Implications :

- The azetidine-pyridine scaffold in the target compound aligns with patented TLR7-9 antagonists (), which feature azetidine rings linked to morpholine and pyrazolopyridine systems. While the target compound lacks the TLR-specific morpholine moiety, its azetidine group could modulate receptor binding affinity or selectivity .

Research Findings and Implications

Reactivity and Stability:

- The 4-oxo group in the target compound may participate in keto-enol tautomerism, altering electronic distribution and reactivity compared to analogs with stable aromatic systems (e.g., quinoline derivatives) .

- Ethyl esters (as in the target compound) are less prone to enzymatic hydrolysis than methyl esters, suggesting improved pharmacokinetic profiles in drug design contexts .

Pharmacological Potential:

- While direct data on the target compound’s bioactivity is absent, structurally related azetidine-containing compounds in demonstrate TLR antagonism, a mechanism relevant to autoimmune diseases like lupus. The pyridin-3-yloxy group could enhance solubility or target engagement compared to bulkier substituents .

Biological Activity

Ethyl 4-oxo-4-(3-(pyridin-3-yloxy)azetidin-1-yl)butanoate is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, including its synthesis, mechanisms of action, and applications in various fields.

Chemical Structure and Synthesis

This compound is characterized by the presence of a pyridine ring and an azetidine moiety. The synthesis typically involves the reaction of pyridine-3-carbaldehyde with ethyl acrylate, facilitated by a base such as sodium hydride in dimethylformamide (DMF). The resultant product undergoes purification through recrystallization or chromatography .

The biological activity of this compound can be attributed to its interaction with various molecular targets. The pyridine ring may engage with specific enzymes or receptors, modulating their activity. The azetidine portion could influence binding affinity and specificity, thereby enhancing the compound's efficacy against particular biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. In comparative studies, derivatives containing similar functional groups have shown effectiveness against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

Anticancer Properties

The compound's potential as an anticancer agent has been explored through in vitro studies. It has been observed to induce apoptosis in cancer cell lines and inhibit tumor growth in animal models. This activity is often linked to its ability to interfere with cell cycle progression and promote cell death through caspase activation .

Other Biological Activities

In addition to antimicrobial and anticancer effects, this compound may possess anti-inflammatory and antioxidant properties. These activities are crucial for mitigating oxidative stress and inflammation-related diseases .

Case Studies

Several studies have highlighted the biological significance of this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives of Ethyl 4-oxo compounds exhibited minimum inhibitory concentrations (MICs) as low as 0.25 μg/mL against selected bacterial strains, indicating strong antimicrobial potential .

- Anticancer Activity : In a murine model, treatment with Ethyl 4-oxo derivatives resulted in a significant reduction in tumor size compared to control groups, showcasing its potential as a therapeutic agent in oncology .

Comparative Analysis of Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl 4-(2H-4,6-dimethyl-3-oxo-2,3-dihydroisothiazolo[5,4-b]pyridin-2-yl)butanoate | Isothiazole ring | Antimicrobial, anticancer |

| Ethyl 4-(2H-pyrimidin-2-yloxy)butanoate | Pyrimidine ring | Antiviral, anti-inflammatory |

This compound stands out due to its unique combination of functional groups that confer distinct biological activities compared to other compounds .

Q & A

Q. What are the common synthetic routes for Ethyl 4-oxo-4-(3-(pyridin-3-yloxy)azetidin-1-yl)butanoate?

A key method involves multi-step organic synthesis leveraging intermediates like ethyl 4-chloroacetoacetate. For example:

- Step 1 : React ethyl 4-chloroacetoacetate with propargyl alcohol using sodium hydride (NaH) in tetrahydrofuran (THF) at 0–5°C, followed by column chromatography to isolate intermediates (72% yield) .

- Step 2 : Condensation reactions with azetidine derivatives (e.g., 3-(pyridin-3-yloxy)azetidine) under basic or catalytic conditions (e.g., barium nitrate at 90°C) to form the final product .

- Purification : Column chromatography with ethyl acetate/hexane gradients is critical for isolating high-purity compounds .

Q. How is the structural identity of this compound confirmed?

Structural elucidation relies on:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to assign protons and carbons in the azetidine and pyridinyloxy moieties .

- Mass Spectrometry (MS) : High-resolution Q-TOF LC/MS to confirm molecular weight (e.g., observed vs. calculated for C₁₄H₁₇N₂O₄) .

- Infrared Spectroscopy (IR) : Detection of carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) functional groups .

Q. What are the typical byproducts or impurities observed during synthesis?

- Unreacted intermediates : Ethyl 4-chloroacetoacetate or azetidine derivatives may persist if stoichiometry or reaction time is suboptimal .

- Hydrolysis products : Exposure to moisture can hydrolyze the ester group to carboxylic acid derivatives .

- Isomeric byproducts : Steric hindrance during azetidine coupling may yield regioisomers, detectable via HPLC .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Catalyst screening : Substituting NaH with milder bases (e.g., K₂CO₃) or using copper(I)-catalyzed click chemistry for azetidine coupling can enhance regioselectivity .

- Temperature control : Maintaining ≤5°C during exothermic steps (e.g., propargyl alcohol addition) minimizes side reactions .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while THF enhances reaction rates .

Q. What are the key considerations in designing derivatives for enhanced bioactivity?

- Substituent effects : Introducing electron-withdrawing groups (e.g., -CN, -NO₂) on the pyridine ring can modulate binding affinity to biological targets .

- Azetidine modifications : Replacing the pyridin-3-yloxy group with triazole or pyrrolidine rings improves metabolic stability and bioavailability .

- Pharmacophore modeling : Computational tools (e.g., molecular docking) predict interactions with enzymes like cyclooxygenase-2 (COX-2) or kinases .

Q. How do solvent polarity and pH influence the compound’s stability?

- Aqueous solutions : The ester group undergoes hydrolysis at pH > 8, forming 4-oxo-4-(3-(pyridin-3-yloxy)azetidin-1-yl)butanoic acid, which can be characterized via ¹H NMR .

- Organic solvents : Stability in DMSO or ethanol exceeds 6 months at -20°C, but degradation occurs in chloroform due to trace HCl .

Data Analysis and Contradictions

Q. How should researchers resolve discrepancies in reported biological activities?

- Assay variability : Differences in cell lines (e.g., HeLa vs. HEK293) or incubation times (24 vs. 48 hours) can alter IC₅₀ values .

- Structural analogs : Bioactivity may vary significantly with minor substitutions (e.g., -OCH₃ vs. -CF₃ on the phenyl ring) .

- Validation : Reproduce experiments using standardized protocols (e.g., MTT assay for cytotoxicity) and cross-validate with orthogonal methods (e.g., flow cytometry) .

Q. What computational methods are used to predict the compound’s ADMET properties?

- Software tools : SwissADME or pkCSM predict moderate blood-brain barrier permeability (logBB ~0.3) and CYP3A4-mediated metabolism .

- Molecular dynamics (MD) simulations : Reveal stable binding conformations with serum albumin, suggesting prolonged circulation .

Experimental Design

Q. How to design a stability study for this compound under accelerated conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.